molecular formula C21H25N3O3 B2558060 Phenyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate CAS No. 1234896-02-6

Phenyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate

Cat. No.: B2558060
CAS No.: 1234896-02-6
M. Wt: 367.449
InChI Key: NOSNBXRESURAAA-UHFFFAOYSA-N
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Description

Phenyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a phenyl carbamate group and a ureido-methyl moiety linked to an o-tolyl (ortho-methylphenyl) aromatic ring.

Properties

IUPAC Name

phenyl 4-[[(2-methylphenyl)carbamoylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-16-7-5-6-10-19(16)23-20(25)22-15-17-11-13-24(14-12-17)21(26)27-18-8-3-2-4-9-18/h2-10,17H,11-15H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSNBXRESURAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Urea Derivative: The reaction between o-tolyl isocyanate and an appropriate amine to form the urea derivative.

    Coupling with Piperidine: The urea derivative is then coupled with piperidine-1-carboxylate under suitable conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Final Product Formation: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The urea linkage can be reduced to form amine derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Phenyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its substitution pattern: the o-tolyl group introduces steric and electronic effects distinct from para-substituted analogs. Below is a detailed comparison with structurally related compounds from the literature:

Table 1: Comparison of Key Structural Analogs

Compound Name Substituent on Urea Core Structure Yield (%) Molecular Weight (g/mol) ESI-MS [M+H]+ Key Reference
Phenyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate o-Tolyl Piperidine-carboxylate N/A ~380 (estimated) N/A Target Compound
Methyl 2-(3-(4-fluorophenyl)ureido)acetate (17b) 4-Fluorophenyl Acetate ester 77.8 227.1 227.1
Methyl 2-(3-(4-(trifluoromethyl)phenyl)ureido)acetate (17a) 4-Trifluoromethylphenyl Acetate ester 80.6 277.1 277.1
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) 3-Chlorophenyl Piperazine-thiazole 89.1 514.2 514.2
tert-Butyl 4-[3-(4-cyanophenyl)ureido]piperidine-1-carboxylate 4-Cyanophenyl Piperidine-carboxylate N/A 344.4 N/A

Key Observations :

Substituent Effects on Yield :

  • Electron-withdrawing groups (e.g., trifluoromethyl in 17a) marginally improve yields compared to electron-donating groups (e.g., methyl in the target compound), likely due to enhanced reaction stability .
  • Steric hindrance from the o-tolyl group in the target compound may reduce synthetic efficiency compared to para-substituted analogs (e.g., 4-fluorophenyl in 17b), though direct yield data are unavailable.

Molecular Weight and Mass Spectrometry :

  • The target compound’s molecular weight (~380 g/mol) is higher than simpler analogs like 17b (227.1 g/mol) but comparable to piperazine-thiazole derivatives (e.g., 10f at 514.2 g/mol) .
  • ESI-MS data for analogs (e.g., 227.1 [M+H]+ for 17b) confirm successful synthesis and stability under mass spectrometry conditions .

Biological Implications: Piperidine and piperazine cores are associated with enhanced bioavailability and receptor binding in medicinal chemistry . The o-tolyl group’s steric bulk may influence binding selectivity compared to smaller substituents (e.g., fluoro or cyano groups in ).

Biological Activity

Phenyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological interactions, and therapeutic implications based on available research findings.

Synthesis

The synthesis of Phenyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate typically involves several steps, including the formation of the piperidine ring and the introduction of the urea moiety. The process may vary based on the desired purity and yield, often utilizing automated systems in industrial settings to enhance efficiency.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. It has been suggested that it may function as an inhibitor or modulator of specific biochemical pathways, particularly those involving enzyme activity that influences disease states. For example, studies indicate that compounds with similar structures have shown promise in inhibiting soluble epoxide hydrolase (sEH), which plays a role in inflammation and pain pathways .

Therapeutic Applications

  • Drug Discovery : The compound's ability to interact with biological targets positions it as a candidate for drug development. Research indicates potential applications in treating diseases influenced by enzyme activity, such as inflammation and cancer .
  • Inhibition Studies : In vitro studies have demonstrated that derivatives of piperidine-based compounds can effectively inhibit cell proliferation in various cancer cell lines, suggesting potential anticancer properties .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of Phenyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate:

Study ReferenceCompound TestedBiological ActivityFindings
Urea-based sEH inhibitorsInhibition of sEHPotent inhibitors showed improved solubility and bioavailability
Piperidine derivativesAntiviral activitySome derivatives exhibited moderate protection against viral infections
Compound C (related structure)Anti-glioma activityDemonstrated potent inhibition of glioma cell viability

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